Iridium trichloride hydrate
Description
Contextualization within Iridium Coordination Chemistry
Iridium(III) chloride hydrate (B1144303) holds a central position in the study of coordination chemistry, particularly concerning heavy transition metals. The iridium ion in this compound possesses a +3 oxidation state and typically exhibits an octahedral geometry, a characteristic of d⁶ transition metal systems. cymitquimica.com Its ability to form a wide array of stable complexes is fundamental to its utility. cymitquimica.com
The primary and most widespread application of Iridium(III) chloride hydrate is as a precursor for the synthesis of other iridium compounds and complexes. wikipedia.orgcymitquimica.comchemimpex.com It is the preferred starting material for creating a diverse range of organometallic and coordination complexes due to the reactivity of its chloride ligands, which can be readily substituted. wikipedia.orgacs.org
Notable examples of complexes synthesized from Iridium(III) chloride hydrate include:
Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]) : A well-known square planar iridium(I) complex, the synthesis of which often begins with the reduction of an iridium(III) precursor like the hydrated chloride. wikipedia.orgchemicalbook.com
Ammine complexes : It reacts with ammonia (B1221849) to form species such as pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂). wikipedia.org
Cyclometalated complexes : It is a key starting material for producing tris-cyclometalated iridium(III) complexes, which are significant in materials science. rsc.orgrsc.org Recent research has demonstrated that these syntheses can be achieved rapidly and efficiently through mechanochemical methods, avoiding the need for large quantities of high-boiling solvents. rsc.org
Dichloro-bridged iridium(III) dimers : These dimers are formed by reacting Iridium(III) chloride hydrate with a C^N main ligand and serve as intermediates for further complex synthesis. acs.org
Other complexes : The hydrate also reacts with ligands such as bipyridine, acetonitrile (B52724), and pyridine (B92270) to form corresponding complexes. wikipedia.org
Its role extends to the synthesis of iridium nanoparticles and various catalysts, such as Iridium dioxide (IrO₂) nanofibrous catalysts for the oxygen evolution reaction. chemimpex.comsigmaaldrich.comsigmaaldrich.com
Iridium(III) chloride hydrate is a significant compound for studying the principles of transition metal chemistry. cymitquimica.com It exemplifies the typical behavior of a transition metal chloride, including its capacity to form a multitude of complexes with various ligands. cymitquimica.com The compound's d⁶ electron configuration favors a stable, six-coordinate octahedral geometry, which is a central concept in crystal field theory and ligand field theory for heavy transition metals. The hydrate form itself showcases the interplay between metal-ligand bonds and hydrogen bonding, which stabilizes the crystal lattice. The study of its reactions, such as ligand substitution and redox chemistry, provides fundamental insights into the kinetics and thermodynamics of platinum group metal complexes. wikipedia.org
Current Research Landscape and Emerging Trends
The unique properties of iridium have made Iridium(III) chloride hydrate a focal point of current and emerging research trends, particularly in areas demanding high performance, stability, and efficiency. globenewswire.comcongruencemarketinsights.com The global market for iridium is projected to grow, driven by its increasing use in specialty chemicals, electronics, and the hydrogen economy. globenewswire.com
Iridium(III) chloride hydrate is widely recognized for its catalytic prowess, serving either as a catalyst itself or as a precursor for highly efficient catalytic systems. chemimpex.comchemimpex.com Iridium-based catalysts are crucial in a variety of organic reactions, including hydrogenation, oxidation, and C-C coupling, often leading to higher yields and more efficient processes. chemimpex.com
An emerging and significant area is cooperative catalysis, where iridium catalysts are combined with organocatalysts (such as Lewis bases or phase-transfer catalysts) to achieve transformations that are not possible with a single catalyst system. rsc.org This approach has proven valuable for producing biologically active chiral molecules. rsc.org Furthermore, innovations in catalytic applications are a key trend, with ongoing development of more efficient iridium-based catalysts for various chemical processes. globenewswire.comcongruencemarketinsights.com A prime industrial example is the Cativa process for acetic acid production, which relies on iridium catalysts derived from iridium chlorides.
In materials science, Iridium(III) chloride hydrate is a critical precursor for creating advanced materials with novel electronic and optical properties. cymitquimica.comchemimpex.comchemimpex.com A major application is in the synthesis of phosphorescent materials, particularly tris-cyclometalated iridium(III) complexes, which are essential for manufacturing Organic Light-Emitting Diodes (OLEDs). chemimpex.comchemimpex.comrsc.org These materials are valued for their high quantum yields and tunable emissions. mdpi.com
Recent research has focused on developing cost-effective and environmentally friendly methods, such as solid-state mechanochemistry, to synthesize these valuable iridium complexes. rsc.orgrsc.org Beyond OLEDs, Iridium(III) chloride hydrate is used to prepare:
Iridium nanoparticles for electronic devices. chemimpex.com
Iridium complexes that act as additives in the hole transport layer of perovskite solar cells, enhancing their stability and reducing recombination rates. sigmaaldrich.comsigmaaldrich.com
Ionic iridium metal complexes for flexible green light-emitting electrochemical cells. sigmaaldrich.comsigmaaldrich.com
The electrochemical properties of iridium compounds make the hydrate a key material in energy research. chemimpex.com There is a significant and rising demand for iridium in clean energy technologies, particularly as a catalyst in fuel cells and for hydrogen production through water electrolysis. globenewswire.comresearchgate.net
Iridium(III) chloride hydrate is the precursor of choice for synthesizing highly active and durable Iridium dioxide (IrO₂) catalysts. sigmaaldrich.comsigmaaldrich.com These catalysts are considered state-of-the-art for the oxygen evolution reaction (OER) in acidic environments, which is a critical process in proton exchange membrane water electrolyzers (PEMWEs). sigmaaldrich.comresearchgate.net Research is actively focused on enhancing the activity and stability of these Ir-based catalysts to make clean hydrogen production more cost-effective. researchgate.net It is also used in fabricating thin, highly active IrO₂ anodes for proton exchange membrane electrolyzer cells (PEMECs) and in the development of electrochemical sensors. sigmaaldrich.comsigmaaldrich.com
Data Tables
Table 1: Properties of Iridium(III) Chloride Hydrate
| Property | Value | References |
|---|---|---|
| Chemical Formula | IrCl₃·xH₂O | wikipedia.orgchemimpex.com |
| Appearance | Dark green to black crystalline powder/solid | wikipedia.orgchemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water and alcohol | cymitquimica.comchemimpex.comchemicalbook.com |
| Molar Mass (anhydrous) | 298.58 g/mol | wikipedia.orgchemimpex.com |
| Density | ~5.3 g/cm³ | chemimpex.comsigmaaldrich.com |
| CAS Number | 14996-61-3 (hydrate) | wikipedia.orgcymitquimica.com |
Table 2: Key Applications of Iridium(III) Chloride Hydrate in Research
| Research Area | Specific Application | References |
|---|---|---|
| Complex Synthesis | Precursor for Vaska's complex, ammine complexes, and cyclometalated complexes. | wikipedia.orgacs.orgchemicalbook.comrsc.org |
| Catalysis | Catalyst/precursor for hydrogenation, oxidation, C-C coupling, and the Cativa process. | wikipedia.orgchemimpex.com |
| Materials Science | Precursor for phosphors in OLEDs, additives in perovskite solar cells, and iridium nanoparticles. | chemimpex.comchemimpex.comchemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Electrochemistry | Precursor for IrO₂ catalysts for the oxygen evolution reaction (OER) in water electrolyzers and fuel cells. | sigmaaldrich.comsigmaaldrich.comglobenewswire.comresearchgate.net |
Biomedical Applications
The unique properties of iridium(III) chloride hydrate have led to its exploration in various biomedical applications. chemimpex.com Iridium complexes derived from this hydrate are of particular interest in cancer therapy, bioimaging, and as antimicrobial agents. researchgate.net
Cancer Therapy: Iridium(III) complexes have shown potential as anticancer agents. nih.gov Research indicates that these complexes can exhibit significant cytotoxic activity against various cancer cell lines, including human colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (LN-229). nih.govmdpi.comresearchgate.net The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. researchgate.net For instance, certain iridium(III) polypyridyl complexes have been shown to induce early apoptosis and inhibit cell proliferation at the G0/G1 phase in HCT116 cells. researchgate.net The cytotoxicity of these complexes is often linked to the lipophilicity of the ligands, which influences their cellular uptake. mdpi.com
Bioimaging: Luminescent iridium(III) complexes are valuable as probes for cellular imaging. scispace.comresearchgate.net Their desirable photophysical properties, such as long-lived phosphorescence and large Stokes shifts, make them suitable for time-resolved detection and minimize self-quenching. researchgate.netresearchgate.net These complexes can be designed to selectively stain specific cellular compartments, like the cytoplasm or mitochondria. scispace.comrsc.org For example, a cyclometalated iridium(III) complex has been developed as a phosphorescent dye that effectively enters and stains the cytoplasm of living cells. scispace.com
Antimicrobial Activity: Iridium(III) complexes have also been investigated for their antimicrobial properties. researchgate.netacs.org Studies have shown that certain chlorido-containing iridium(III) complexes exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netacs.org For example, some iridium(III) complexes with biguanide (B1667054) ligands have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans with minimum inhibitory concentrations (MICs) in the nanomolar range. acs.org However, it has been noted that some iridium complexes are bacteriostatic rather than bactericidal, meaning they inhibit bacterial growth without necessarily killing the bacteria. researchgate.netnih.gov
Table 1: Biomedical Research Findings on Iridium(III) Chloride Hydrate Derivatives
| Application Area | Research Finding | Cell/Organism Studied | Reference |
|---|---|---|---|
| Cancer Therapy | Iridium(III) polypyridyl complexes induce apoptosis and G0/G1 cell cycle arrest. | Human colon cancer (HCT116) | researchgate.net |
| Cytotoxicity of diimine complexes is linked to ligand lipophilicity. | Human breast cancer (MCF-7), Human colon cancer (HT-29) | mdpi.com | |
| Half-sandwich iridium(III) complexes show antiproliferative activity. | Human breast cancer (MCF-7) | nih.gov | |
| Bioimaging | Cyclometalated iridium(III) complex acts as a phosphorescent stain for cytoplasm. | Live and fixed cells | scispace.com |
| Aggregation-induced emission active iridium(III) complexes used for mitochondrial imaging. | HeLa cells | rsc.org | |
| Antimicrobial | Biguanide iridium(III) complexes exhibit potent activity against MRSA and fungi. | Staphylococcus aureus (MRSA), Candida albicans | acs.org |
| Chlorido-containing iridium(III) complexes show bacteriostatic activity. | Staphylococcus aureus, Escherichia coli | researchgate.netnih.gov |
Theoretical Chemistry and Computational Studies
Theoretical and computational methods are instrumental in understanding the properties and reactivity of iridium(III) chloride hydrate and its derivatives. rsc.org These studies provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms at a molecular level.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the photophysical properties of iridium complexes. rsc.orgacs.org These calculations help in understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, which are responsible for the luminescence of these compounds. acs.orgacs.org For instance, computational studies have been used to analyze the absorption and emission spectra of iridium(III) solvent complexes, confirming that adjusting the chemical structures of the main ligands is an effective way to tune their photophysical properties. acs.org
Computational models also aid in elucidating reaction mechanisms. For example, theoretical calculations can be used to study the intermediates and transition states in catalytic cycles involving iridium complexes. niscpr.res.in Furthermore, computational chemistry data such as topological polar surface area (TPSA), LogP, and the number of hydrogen bond acceptors and donors can be calculated to predict the pharmacokinetic properties of potential drug candidates derived from iridium(III) chloride hydrate. chemscene.com
Table 2: Theoretical and Computational Data for Iridium(III) Chloride Hydrate
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 0 Ų | chemscene.com |
| LogP | 0.6361 | chemscene.com |
| Hydrogen Bond Acceptors | 0 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Mechanistic Investigations
Elucidating the reaction mechanisms involving iridium(III) chloride hydrate is crucial for optimizing its use in catalysis and other applications. niscpr.res.in Mechanistic studies often focus on understanding the catalytic cycles and the role of iridium species in facilitating chemical transformations.
In catalysis, iridium(III) chloride hydrate often acts as a precursor to the active catalytic species. guidechem.com For example, in the oxidation of alcohols, the mechanism can involve the formation of an iridium(III)-alcohol complex, which then undergoes oxidation to form an iridium(V) species, followed by reductive elimination to yield the oxidized product and regenerate the iridium(III) catalyst. grafiati.com Similarly, in the cerium(IV) oxidation of D-mannitol and D-glucose, the catalytic pathway is suggested to involve an Ir(III)/Ir(IV) cycle. niscpr.res.in
The synthesis of cyclometalated iridium(III) complexes, which are important for applications in OLEDs and bioimaging, typically proceeds through a chloro-bridged iridium(III) dimer. researchgate.netresearchgate.netacs.org The formation of this dimer from iridium(III) chloride hydrate and a C^N-donating ligand is a key mechanistic step. acs.org Studies have investigated the effect of reaction conditions, such as solvent and temperature, on the efficiency of this cyclometalation reaction. acs.org It has been found that the solubility of the iridium(III) salt in the solvent mixture can control the progress of the reaction. acs.org
Hydrolytic side reactions can also play a significant role in the chemistry of iridium(III) chloride hydrate, especially when used in coatings. capes.gov.br In the presence of water vapor, hydrolysis can lead to the formation of oxidic species at low temperatures. capes.gov.br
Structure
2D Structure
Properties
IUPAC Name |
trichloroiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRFDVWKTFJAPF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2IrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14996-61-3 | |
| Record name | Iridium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium(III) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Iridium Iii Chloride Hydrate and Its Derivatives
Established Synthetic Routes to Iridium(III) Chloride Hydrate (B1144303)
Traditional methods for synthesizing iridium(III) chloride hydrate often involve direct reactions with the metal or its simpler compounds, or the chemical transformation of iridium in higher oxidation states.
One of the direct methods to produce iridium chloride is the high-temperature chlorination of iridium metal powder. In this process, spongy iridium metal is produced by reducing a precursor like ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) in a stream of hydrogen. wikipedia.org This metallic iridium is then reacted with chlorine gas (Cl₂) at elevated temperatures, typically around 600-650°C. wikipedia.orgguidechem.com The reaction is often carried out by placing the iridium powder in a combustion tube and passing chlorine gas, which may contain a small amount of carbon monoxide (CO), over it while heating. guidechem.comguidechem.com The chlorination process can be completed in approximately 15 minutes. guidechem.comguidechem.com It is important to note that this method typically yields anhydrous iridium(III) chloride (IrCl₃), a compound that is insoluble in water, acids, and alkalis. guidechem.com
A significant challenge in iridium chemistry is the metal's high resistance to dissolution in common acids, including boiling aqua regia. guidechem.comguidechem.com Electrolytic methods have been developed to overcome this inertness. This process involves adding iridium powder and a hydrochloric acid solution to a U-shaped electrolytic cell, which is constructed from acid-resistant materials and fitted with non-metallic conductive electrodes. guidechem.comgoogle.com An alternating current is applied to the electrodes, causing the direct dissolution of the iridium powder into the hydrochloric acid, forming a chloroiridic acid (H₂IrCl₆) aqueous solution. google.comgoogle.com
After the electrolysis is complete, the resulting solution is filtered. guidechem.com Excess hydrochloric acid and water are then removed through distillation to create a concentrated chloroiridic acid solution. google.comgoogle.com The final step is the crystallization of this concentrated solution in a constant temperature furnace, typically at temperatures between 90°C and 125°C for 5 to 24 hours, to yield iridium(III) chloride hydrate (IrCl₃·3H₂O). guidechem.comgoogle.com This method avoids the use of other reagents, which can lower production costs and, when using high-purity iridium powder, prevent impurity interference. google.com
| Parameter | Value | Reference |
| Apparatus | U-shaped electrolytic cell | guidechem.comguidechem.com |
| Reactants | Iridium powder (99.99% purity), Concentrated Hydrochloric Acid (37%) | guidechem.com |
| Voltage (AC) | 40 V - 55 V | guidechem.comgoogle.com |
| Current (AC) | 10 A - 40 A | guidechem.com |
| Electrolysis Temperature | ~113°C | guidechem.com |
| Electrolysis Time | 6 - 8 hours | guidechem.comgoogle.com |
| Crystallization Temperature | 90°C - 125°C | google.com |
| Crystallization Time | 5 - 24 hours | google.com |
| Product | Iridium(III) chloride hydrate (IrCl₃·3H₂O) | google.comgoogle.com |
This is an interactive data table based on the provided text. The values represent a range or specific examples found in the source material.
Hydrated iridium(III) chloride can be synthesized by the reaction of hydrated iridium(III) oxide with hydrochloric acid. wikipedia.org This method involves heating the hydrated oxide precursor in the presence of HCl to yield the desired chloride hydrate. wikipedia.orgreddit.com This route provides a way to convert an oxide of iridium into the more commonly used chloride form.
Iridium(III) chloride hydrate can be prepared by the chemical reduction of iridium(IV) compounds. justia.comgoogle.com Common starting materials for this process include iridium(IV) chloride hydrate or solutions of hexachloroiridic acid (H₂[IrCl₆]). justia.com Reducing agents such as oxalic acid or hydrazine (B178648) have been traditionally used for this conversion. justia.comgoogle.com However, these methods have limitations, particularly when high purity is required. A significant drawback is that both oxalic acid and hydrazine can undergo decomposition and complex-forming side reactions, which may introduce carbon and nitrogen contaminants into the final iridium(III) chloride hydrate product. justia.comgoogle.com The reduction of Ir(IV) to Ir(III) in chloride solutions is generally considered to proceed with ease. rudmet.net
Advanced Synthetic Strategies for High-Purity Iridium(III) Chloride Hydrate
To meet the demands for materials in applications like organic light-emitting diodes (OLEDs), which require starting materials of exceptional purity, advanced synthetic methods have been developed. justia.com These strategies focus on minimizing contaminants and ensuring a uniform oxidation state of +3 for the iridium center. justia.comgoogle.com
An advanced process for producing high-purity iridium(III) chloride hydrate involves the reduction of Ir(IV) precursors using specific monohydroxy compounds. justia.com This method is designed to avoid the carbon and nitrogen contamination associated with traditional reducing agents like oxalic acid and hydrazine. justia.com
The process begins with an iridium(IV) material, which can be solid H₂[IrCl₆] hydrate, an aqueous solution of H₂[IrCl₆] (at least 1 wt. %), or solid IrCl₄ hydrate. justia.comgoogle.com To this precursor, a specific monohydroxy compound is added. The suitable compounds include those miscible with water in any ratio (such as methanol, ethanol, and isopropanol) or primary and secondary monoalcohols with 4 to 6 carbon atoms. justia.com The reaction proceeds under controlled conditions, followed by the removal of volatile components to isolate the high-purity product. justia.comwipo.int The resulting high-purity product is defined as having the iridium content essentially all in the +3 oxidation state. google.com
| Parameter | Range/Value | Reference |
| Ir(IV) Precursor | Solid H₂[IrCl₆] hydrate, Aqueous H₂[IrCl₆] solution, Solid IrCl₄ hydrate | justia.comgoogle.com |
| Reducing Agent | Monohydroxy compounds (e.g., methanol, ethanol, isopropanol) | justia.com |
| Molar Ratio (Ir(IV):Monohydroxy Compound) | 1:0.6 to 1:1000 (more commonly 1:0.6 to 1:100) | justia.com |
| Reaction Temperature | 20°C to 120°C (more commonly 50°C to 100°C) | justia.com |
| Reaction Time | 0.2 to 48 hours (more commonly 0.5 to 6 hours) | justia.com |
This is an interactive data table based on the provided text. The values represent a range or specific examples found in the source material.
Mechanochemical Approaches
Mechanochemistry, a solvent-free technique that utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the synthesis of iridium(III) complexes. nih.govrsc.org Ball milling is a common mechanochemical method that has been successfully employed for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from the readily available and relatively inexpensive iridium(III) chloride hydrate. nih.govrsc.orgresearchgate.net This approach offers significant advantages over traditional solution-based methods, which often necessitate prolonged reaction times, large quantities of high-boiling point solvents, and inert atmosphere conditions. nih.govrsc.org
The mechanochemical synthesis of tris-cyclometalated iridium(III) complexes is typically a two-step process. nih.gov The first step involves the formation of a dichloro-bridged iridium(III) dimer, which is then subjected to a second ligand exchange reaction. nih.gov A notable advantage of this solid-state method is the significant reduction in reaction time compared to conventional solution-based protocols. nih.gov Furthermore, these reactions can often be carried out in the air, simplifying the experimental setup. nih.govrsc.orgresearchgate.net A direct one-pot mechanochemical procedure has also been demonstrated, further enhancing the practicality and efficiency of this synthetic route. nih.govrsc.org
The benefits of mechanochemical synthesis include:
Reduced solvent waste: As a solid-state method, it minimizes or eliminates the need for hazardous organic solvents. nih.govrsc.org
Faster reaction kinetics: Reactions are often completed in a fraction of the time required for solution-based methods. nih.gov
Simplified procedures: The operational handling is often simpler and can be performed under ambient conditions. nih.gov
| Parameter | Mechanochemical Approach | Conventional Solution-Based Approach |
| Solvent | Minimal to none | Significant amounts of high-boiling solvents |
| Reaction Time | Significantly shorter | Often prolonged (e.g., 24-48 hours per step) |
| Atmosphere | Can often be performed in air | Typically requires inert gas line techniques |
| Efficiency | Rapid and efficient | Can be slow, especially with poorly soluble intermediates |
Synthesis of Iridium(III) Complexes from Iridium(III) Chloride Hydrate Precursor
Iridium(III) chloride hydrate is a versatile starting material for the synthesis of a wide range of iridium(III) complexes, including cyclometalated, ammine, and alkene complexes.
Cyclometalation is a key reaction in organometallic chemistry, leading to the formation of stable, luminescent iridium(III) complexes. This process typically involves the intramolecular activation of a C-H bond by the iridium center, resulting in the formation of a chelate ring.
The synthesis of dichloro-bridged iridium(III) dimers is a crucial first step in the preparation of many cyclometalated iridium(III) complexes. nih.govrsc.org These dimers, with the general formula [(C^N)2Ir(μ-Cl)]2, are typically synthesized through the direct cyclometalation of iridium(III) chloride hydrate with a suitable C^N ligand, such as 2-phenylpyridine (B120327) (ppy). nih.govrsc.org The reaction is commonly carried out by refluxing iridium(III) chloride hydrate with the ligand in a mixture of 2-ethoxyethanol (B86334) and water. nih.gov The resulting dimer precipitates from the reaction mixture and can be isolated by filtration. nih.gov These dimers serve as stable and versatile precursors for a variety of mononuclear iridium(III) complexes. rsc.org
| Reactants | Reaction Conditions | Product | Reference |
| Iridium(III) chloride hydrate, C^N ligand | Reflux in 2-ethoxyethanol/water | [(C^N)2Ir(μ-Cl)]2 | nih.gov |
Tris-cyclometalated iridium(III) complexes, with the general formula Ir(C^N)3, are renowned for their high phosphorescence quantum yields and are extensively used in OLEDs. These complexes are typically synthesized from the corresponding dichloro-bridged iridium(III) dimers. acs.org The reaction involves the cleavage of the chloride bridges and subsequent coordination of a third C^N ligand. acs.org
The reaction of a dichloro-bridged dimer with an excess of the cyclometalating ligand at elevated temperatures leads to the formation of the tris-cyclometalated complex. acs.org The reaction temperature can influence the resulting isomer. For instance, reactions conducted at 140-150 °C often yield the meridional (mer) isomer, while higher temperatures favor the formation of the facial (fac) isomer. acs.org Both isomers can generally be obtained in good yields. acs.org
| Precursor | Reagent | Reaction Temperature | Product Isomer |
| [(C^N)2Ir(μ-Cl)]2 | 2 equivalents of HC^N | 140-150 °C | Meridional (mer) |
| [(C^N)2Ir(μ-Cl)]2 | 2 equivalents of HC^N | Higher temperatures | Facial (fac) |
Iridium(III) chloride hydrate readily reacts with ammonia (B1221849) and its derivatives to form a variety of ammine complexes. The reaction of the trihydrate with ammonia can lead to the formation of pentaamminechloroiridium(III) chloride, formulated as [IrCl(NH3)5]Cl2. wikipedia.org When the reaction is carried out with concentrated ammonium hydroxide (B78521) at elevated temperatures (150 °C), the fully ammoniated complex, hexaammineiridium(III) chloride, [Ir(NH3)6]Cl3, can be obtained. wikipedia.org
| Reactant | Reaction Conditions | Product |
| Iridium(III) chloride trihydrate | Ammonia | [IrCl(NH3)5]Cl2 |
| Iridium(III) chloride trihydrate | Concentrated ammonium hydroxide, 150 °C | [Ir(NH3)6]Cl3 |
Alkene complexes of iridium(III) are important as catalysts and synthetic intermediates. Iridium(III) chloride hydrate serves as a convenient starting material for the preparation of such complexes. For example, heating the hydrated chloride with an appropriate alkene, such as cyclooctene (B146475) or norbornadiene, in a water/alcohol mixture results in the formation of well-known alkene complexes like the cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]2, and chlorobis(cyclooctene)iridium dimer. wikipedia.org
| Alkene | Reaction Conditions | Product |
| Cyclooctene | Heating in water/alcohol mixture | Chlorobis(cyclooctene)iridium dimer |
| 1,5-Cyclooctadiene | Heating in water/alcohol mixture | Cyclooctadiene iridium chloride dimer |
Reaction with Ligand Precursors (e.g., bipyridine, acetonitrile (B52724), pyridine)
Iridium(III) chloride hydrate serves as a common and versatile starting material for the synthesis of various iridium(III) coordination and organometallic compounds. Its reaction with nitrogen-donor ligands such as 2,2'-bipyridine (B1663995) (bpy), acetonitrile (CH₃CN), and pyridine (B92270) (py) leads to the formation of a range of complexes, from simple adducts to more complex cyclometalated structures, depending on the reaction conditions. wikipedia.org
Reaction with 2,2'-Bipyridine (bpy):
The reaction between iridium(III) chloride hydrate and 2,2'-bipyridine can yield several products. A common synthetic route involves the direct reaction of iridium(III) chloride hydrate with a bidentate chelating ligand like bipyridine. For instance, the reaction with a terpyridine ligand, which is structurally similar to bipyridine, in a 1:1 molar ratio in a solvent like ethylene (B1197577) glycol at elevated temperatures can produce the corresponding trichloro(terpyridine)iridium(III) complex. nih.gov
In many instances, the synthesis of bipyridine-containing iridium(III) complexes from iridium(III) chloride hydrate proceeds through an intermediate chloro-bridged dimer. This two-step approach is a widely adopted strategy for obtaining a variety of heteroleptic iridium(III) complexes. nih.gov The initial step involves the reaction of iridium(III) chloride hydrate with a cyclometalating ligand (which can sometimes be a derivative of bipyridine itself) to form a binuclear, chloro-bridged iridium(III) dimer. mdpi.comrsc.org This dimer can then be reacted with bipyridine or its derivatives to yield the final monomeric complex. mdpi.commdpi.com
The reaction conditions, such as solvent and temperature, play a crucial role in determining the final product. For example, heating iridium(III) chloride hydrate with a cyclometalating ligand in a high-boiling solvent like 2-ethoxyethanol is a common method to generate the intermediate dimer. researchgate.net
| Reactants | Ligand | Solvent(s) | Temperature (°C) | Product(s) | Reference(s) |
| Iridium(III) chloride hydrate | Terpyridine | Ethylene glycol | High | Trichloro(terpyridine)iridium(III) | nih.gov |
| Iridium(III) chloride hydrate | Cyclometalating ligand | 2-Ethoxyethanol | 100 | Chloro-bridged iridium(III) dimer | researchgate.net |
| Chloro-bridged iridium(III) dimer | Bipyridine derivative | Methanol/Dichloromethane | Reflux | Monomeric iridium(III) bipyridine complex | mdpi.com |
Reaction with Acetonitrile (CH₃CN):
Acetonitrile is often used as a solvent in reactions involving iridium compounds and can also act as a ligand. acs.org The direct synthesis of simple acetonitrile adducts from iridium(III) chloride hydrate is less commonly detailed in recent literature, which often focuses on more complex organometallic species where acetonitrile is already part of a precursor complex. researchgate.net
However, it is known that iridium(III) chloride hydrate can form complexes upon reaction with acetonitrile. wikipedia.org A general approach to synthesize acetonitrile-coordinated iridium(III) complexes involves the initial formation of a dichloro-bridged iridium(III) dimer from iridium(III) chloride hydrate and a primary ligand. This dimer is then reacted in acetonitrile, often with the assistance of a silver salt like silver tetrafluoroborate (B81430) (AgBF₄), to facilitate the coordination of acetonitrile molecules to the iridium center.
| Reactants | Ligand/Reagent | Solvent | Conditions | Product(s) | Reference(s) |
| Dichloro-bridged iridium(III) dimer | AgBF₄ | Acetonitrile | Not specified | Acetonitrile coordinated iridium(III) complexes | Not specified |
Reaction with Pyridine (py):
The reaction of iridium(III) chloride hydrate with pyridine can lead to the formation of tris(pyridine) complexes. A well-established product is the meridional isomer of trichlorotris(pyridine)iridium(III), mer-[IrCl₃(py)₃]. The synthesis of such complexes can be achieved by reacting iridium(III) chloride hydrate directly with an excess of pyridine. The reaction is typically carried out by heating the reactants together.
The formation of cyclometalated products is also a significant aspect of iridium-pyridine chemistry. Depending on the specific pyridine derivative and reaction conditions, C-H bond activation can occur, leading to the formation of a direct iridium-carbon bond. For example, the reaction of iridium(III) chloride hydrate with phenylpyridine derivatives often leads to cyclometalated chloro-bridged dimers as key intermediates. mdpi.comguidechem.com These dimers can then be used to synthesize a wide array of luminescent and catalytically active iridium complexes.
| Reactants | Ligand | Solvent(s) | Temperature (°C) | Product(s) | Reference(s) |
| Iridium(III) chloride hydrate | Pyridine | Pyridine (neat) | Heating | mer-[IrCl₃(py)₃] | Not specified |
| Iridium(III) chloride hydrate | Phenylimidazopyridine | Ethylene glycol methyl ether/Water | Reflux | Chloro-bridged iridium(III) dimer | guidechem.com |
Coordination Chemistry and Ligand Interactions
Formation of Iridium(III) Coordination Compounds
Iridium(III) chloride hydrate (B1144303) serves as a primary precursor for the synthesis of a multitude of iridium complexes. guidechem.comguidechem.com The synthetic process often involves two main steps. First, a dichloro-bridged iridium(III) dimer is typically formed by reacting iridium(III) chloride hydrate with a corresponding main ligand, such as a C^N bidentate ligand, in a solvent mixture like 2-ethoxyethanol (B86334)/water. nih.gov This intermediate dimer is a common strategy to create a more reactive species for the second step.
In the subsequent step, the chloride bridges are cleaved, and the chlorine atoms are replaced by other ligands to form the final monomeric complex. nih.gov For instance, acetonitrile-coordinated iridium(III) complexes can be synthesized by introducing a silver salt like AgBF₄ in acetonitrile (B52724), which facilitates the replacement of chloride with acetonitrile molecules. nih.gov
Direct reaction of the hydrate with various ligands is also a common route. For example, it is used to prepare well-known complexes such as Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. wikipedia.org It also reacts with ammonia (B1221849) to form ammine complexes like pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂. wikipedia.org Furthermore, heating the hydrate with specific alkenes in an alcohol/water mixture yields important organometallic compounds like the cyclooctadiene iridium chloride dimer. wikipedia.org
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction type for iridium(III) complexes, where one ligand is replaced by another. chemguide.co.uk The hydrated form of iridium(III) chloride, often formulated as IrCl₃(H₂O)₃, is an excellent example, as the coordinated water molecules are relatively labile and can be substituted by a variety of other ligands. wikipedia.org
This reactivity is demonstrated in its reactions with ligands such as bipyridine, pyridine (B92270), and ammonia, where the water ligands are displaced to form new complexes. wikipedia.org A notable application of ligand substitution involves solvent complexes. For example, iridium(III) complexes coordinated with solvent molecules like dimethyl sulfoxide (DMSO) or acetonitrile can undergo substitution with biomolecules. It has been shown that the solvent ligand can be replaced by histidine, leading to the on-site formation of a new, emissive histidine-bound iridium(III) complex. nih.gov This principle is a key mechanism for using such complexes as biological labels. nih.gov The kinetic stability of the low-spin d⁶ Iridium(III) center often means these substitution reactions are controllable. mdpi.com
Increasing the electron-donating strength of the ancillary ligand raises the HOMO energy level. nih.govacs.org This, in turn, affects the complex's redox potential and can modulate the metal-to-ligand charge transfer (MLCT) transitions, which are critical for the emissive properties of these compounds. nih.govnih.gov The structure of the ancillary ligand, including the identity of its donor atoms, the size of the chelate ring it forms, and its substituents, are all important determinants of the excited-state dynamics and can influence emission wavelength and quantum efficiency. nih.govrsc.org For example, introducing methyl groups on the ancillary ligand can reduce intermolecular interactions in the solid state, leading to improved performance in light-emitting electrochemical cells (LECs). mdpi.com
| Ancillary Ligand Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Photophysical Properties | Reference Example |
|---|---|---|---|---|
| β-diketiminate (NacNac) | Raises HOMO energy (more electron-rich) | Minimal, unpredictable effect | Shifts Ir(IV)/Ir(III) potential cathodically (to more negative values) | btph-NacNac |
| hexahydropyrimidopyrimidine (hpp) | Significantly raises HOMO energy (most electron-rich) | Minimal effect | Causes largest cathodic shift in Ir(IV)/Ir(III) potential, influencing excited-state dynamics | btph-hpp |
| β-diketone (e.g., acac) | Moderate influence | Minimal effect | Modifies emission wavelength and thermal stability | (MPBFP)₂Ir(acac) |
| dithiocarbamate | Raises HOMO energy | Minimal effect | Supports red phosphorescence | Complexes with dipdtc |
| Phenylimidazo-phenanthroline (with CH₃ group) | Moderate influence | Minimal influence | Reduces intermolecular interactions, lowering turn-on voltage in LEC devices | Complex C2 in study |
Chirality in Iridium(III) Complexes
Chirality in octahedral iridium(III) complexes can arise from two primary sources: the coordination of chiral ligands or the specific geometric arrangement of achiral ligands around the iridium center, a phenomenon known as metal-centered chirality. mdpi.comacs.orgnih.gov The pseudo-octahedral geometry of these d⁶ metal complexes is well-suited for creating stable chiral structures. mdpi.com
The synthesis of chiral iridium(III) complexes is an active area of research, often starting from iridium precursors like iridium(III) chloride hydrate or the dimeric complex [Cp*IrCl₂]₂. acs.orgacs.orgrsc.org One approach involves reacting the iridium precursor with inherently chiral ligands. For instance, picolinamidato ligands derived from D-glucose have been used to synthesize new chiral iridium(III) complexes, which can result in the formation of a single diastereoisomer or a mixture of diastereoisomers with (R) or (S) configuration at the iridium center. acs.org Another strategy involves the cyclometalation of chiral 2-aryl-oxazoline and imidazoline ligands. rsc.org
Recent advances have also focused on creating complexes where the chirality is solely at the metal center. A kinetic resolution strategy using a Pd-catalyzed asymmetric cross-coupling reaction has been developed to efficiently separate racemic mixtures of stereogenic-at-iridium complexes, yielding optically active products with high selectivity. nih.gov These chiral complexes are of significant interest for applications in asymmetric catalysis, such as the asymmetric transfer hydrogenation of ketones and imines. acs.orgrsc.orgnih.gov
Hydrolysis and Solvation Studies of Iridium(III) Ions in Solution
The behavior of iridium in aqueous solution is highly dependent on pH. In basic solutions (pH 11.3-13.0), polarographic studies have shown that the stable species is the hexahydroxoiridate(III) ion, [Ir(OH)₆]³⁻, which can be oxidized to the iridium(IV) species, [Ir(OH)₆]²⁻. researchgate.net The formation of these basic iridium complexes from acidic solutions is kinetically faster for Ir(III) than for Ir(IV). researchgate.net
Iridium(III) hydroxo complexes are significant intermediates in catalysis and synthesis. acs.org They can be formed by treating aquo or solvate iridium complexes with a base. For example, reacting the water solvate complex [Ir{κ²-C,N-(C₆H₄-isoqui)}₂(H₂O)₂]⁺ with KOH yields the dihydroxo-bridged dimer, [Ir(μ-OH){κ²-C,N-(C₆H₄-isoqui)}₂]₂. nih.gov This dimer serves as a precursor where the Ir-O-H bond can participate in further reactions, such as insertions of unsaturated C-C bonds. acs.orgnih.gov Mononuclear hydroxo complexes, such as Cp*(PMe₃)IrPh(OH), have also been synthesized and their reactivity studied, demonstrating the nucleophilic character of the hydroxide (B78521) ligand in reactions with activated molecules like coordinated nitriles. acs.org
The d⁶ electron configuration of the Iridium(III) ion contributes to its general kinetic inertness, meaning that ligand exchange reactions, including the formation and reaction of hydrated species, can be relatively slow. mdpi.com This stability allows for the isolation and study of various intermediates. However, specific kinetic studies have provided insight into the rates of formation. For instance, the formation of the basic hydroxo complex of iridium(III) from an acidic solution of iridium(III) has been observed to be more rapid than the analogous formation of the iridium(IV) hydroxo complex from an acidic iridium(IV) solution. researchgate.net This difference in formation rates is a key aspect of iridium's aqueous coordination chemistry.
Spectroscopic and Structural Characterization of Iridium Iii Chloride Hydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of iridium(III) complexes, offering detailed information about the molecular structure and the electronic environment of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the environment of ligands coordinated to an iridium(III) center. The coordination of a ligand to iridium often leads to a decrease in its symmetry, which is reflected in the ¹H NMR spectrum. For instance, a notable change upon coordination is the splitting of signals that would be equivalent in the free ligand, such as the two benzylic protons on a given ligand researchgate.net.
Table 1: Selected ¹H NMR Data for Iridium(III) Complexes
| Complex | Solvent | Chemical Shift (δ) in ppm (J in Hz) | Source |
|---|---|---|---|
| Cationic Iridium(III) Complex 1 | CDCl₃ | 8.68–8.69 (m, 1H), 8.34 (d, J = 8 Hz, 1H), 8.16–8.18 (m, 2H), 7.84–7.86 (m, 1H), 7.35–7.48 (m, 4H), 4.92 (t, J = 7.0 Hz, 2H), 3.48 (t, J = 6.5 Hz, 2H), 2.17 (t, J = 7.5 Hz, 2H), 1.94–1.97 (m, 2H) | rsc.org |
| Cationic Iridium(III) Complex 2 | d₆–DMSO | 9.06 (d, J = 7.5 Hz, 1H), 8.55 (d, J = 8.5 Hz, 1H), 8.45 (d, J = 6 Hz, 1H), 8.41 (d, J = 8.5 Hz, 2H), 8.11–8.16 (m, 2H), 7.91–7.96 (m, 2H), 7.76–7.86 (m, 3H), 7.69–7.71 (m, 2H), 7.56–7.65 (m, 3H), 7.23 (d, J = 6.5 Hz, 1H), 7.09–7.16 (m, 6H), 6.83–6.91 (m, 9H), 6.72 (t, J =8 Hz, 1H), 6.60 (t, J =8 Hz, 1H), 6.36 (d, J =7.5 Hz, 1H), 5.93 (d, J =7.5 Hz, 1H) | rsc.org |
| Iridium(III) Hydride Complex M1 | Chloroform-d | -16.82 (s, 1H, Ir-H) | mdpi.com |
Table 2: Representative ¹³C NMR Data for an Iridium(III) Complex
| Complex | Solvent | Chemical Shifts (δ) in ppm | Source |
|---|---|---|---|
| Cationic Iridium(III) Complex 1 | CDCl₃ | 160.7, 152.2, 148.8, 147.9, 136.9, 130.9, 129.1, 128.5, 126.3, 124.0, 123.9, 49.8, 33.0, 29.5, 28.7 | rsc.org |
For derivatives containing specific heteroatoms, specialized NMR techniques are employed.
¹⁹F NMR is exceptionally useful for characterizing complexes with fluorinated ligands, benefiting from the 100% natural abundance and high sensitivity of the ¹⁹F nucleus frontiersin.org. This technique is powerful for distinguishing between different isomers. For example, facial (fac) and meridional (mer) isomers of an iridium(III) complex can be readily identified; a C₃-symmetric fac isomer will show a single signal for equivalent trifluoromethyl (CF₃) groups, whereas the less symmetric mer isomer will display three distinct signals researchgate.net. Furthermore, ¹⁹F NMR has been used to differentiate between diastereomers (racemic and meso forms) in diiridium complexes, where restricted rotation of fluorinated rings in one isomer leads to multiple distinct fluorine environments researchgate.net.
³¹P NMR is the definitive method for studying iridium(III) complexes bearing phosphine ligands. The chemical shift provides direct evidence of coordination. A significant coordination shift (Δδ = δcomplex - δligand) is typically observed upon binding of the phosphine to the iridium center researchgate.net. In complexes with diphosphine ligands where only one phosphorus atom is coordinated, two distinct signals can be observed. For one such complex, the coordinated phosphorus atom appeared as a doublet of triplets at δ -9.2 ppm, while the non-coordinated phosphorus atom showed a peak at δ -12.2 ppm researchgate.net. In another case, a triphenylphosphine ligand coordinated to an iridium(III) center exhibited a singlet peak at δ 9.01 ppm mdpi.com.
Table 3: Selected ³¹P NMR Data for Iridium(III)-Phosphine Complexes
| Complex Feature | Chemical Shift (δ) in ppm | Source |
|---|---|---|
| Coordinated Phosphorus in a Diphosphine Ligand | -9.2 | researchgate.net |
| Non-coordinated Phosphorus in a Diphosphine Ligand | -12.2 | researchgate.net |
| Coordinated PPh₃ Ligand in Complex M1 | 9.01 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the complex and offers direct evidence of coordination by monitoring shifts in the vibrational frequencies of functional groups.
When a ligand coordinates to a metal center like iridium(III), changes in its vibrational frequencies are expected stackexchange.com. The formation of a coordinate bond alters the bond strengths within the ligand. For example, the stretching frequency of an azomethine (C=N) group typically shifts to a lower wavenumber upon coordination to a metal, confirming the involvement of the azomethine nitrogen in bonding samipubco.com. Concurrently, new vibrational bands corresponding to the Ir-ligand bonds (e.g., Ir-N) appear at lower frequencies samipubco.com.
In hydridocarbonyl iridium(III) complexes, the relative orientation of the hydride (Ir-H) and carbonyl (C≡O) ligands significantly influences their vibrational coupling. Studies using two-dimensional infrared (2D-IR) spectroscopy have shown that a trans arrangement of the H and CO ligands leads to strong vibrational coupling between their stretching modes acs.org.
Table 4: Selected IR Vibrational Frequencies for an Iridium(III) Complex
| Wavenumber (cm⁻¹) | Intensity | Possible Assignment | Source |
|---|---|---|---|
| 3429 | weak | O-H stretch (hydrate) | rsc.org |
| 3053 | weak | C-H stretch (aromatic) | rsc.org |
| 2953 | medium | C-H stretch (aliphatic) | rsc.org |
| 1584 | medium | C=C/C=N stretch | rsc.org |
| 1470 | strong | C=C/C=N stretch | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule. For iridium(III) chloride hydrate (B1144303) and its derivatives, this technique provides information on both ligand-centered and metal-centered electronic transitions.
The parent Iridium(III) chloride hydrate itself is a pale yellow compound with characteristic absorbance peaks at approximately 324 nm and 386 nm researchgate.net. In more complex derivatives, the UV-Vis spectrum is typically dominated by intense absorptions in the 250–350 nm range, which are assigned to spin-allowed π-π* transitions within the ligands researchgate.net.
Of greater interest are the less intense bands that often appear at longer wavelengths (e.g., 350–440 nm), which are attributed to charge-transfer transitions. These can include Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) bands, which are crucial in determining the photophysical and photochemical properties of many iridium(III) complexes researchgate.net.
Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for Iridium(III) Species
| Compound | λₘₐₓ (nm) | Assignment | Source |
|---|---|---|---|
| Iridium(III) chloride | 324, 386 | - | researchgate.net |
| Cyclometalated Iridium(III) Complex | ~250-350 | Ligand-centered ¹π-π* | researchgate.net |
| Cyclometalated Iridium(III) Complex | ~350-437 | ¹MLCT / LLCT | researchgate.net |
Electronic Transitions and Charge Transfer Phenomena
The electronic properties of iridium(III) complexes, many of which are synthesized from iridium(III) chloride hydrate, are typically investigated using UV-visible absorption spectroscopy. The resulting spectra provide a detailed picture of the electronic transitions within the molecule.
Generally, the absorption spectra of these complexes display distinct features. acs.org Intense absorption bands observed at high energies (typically below 350 nm) are assigned to spin-allowed, ligand-centered (¹LC) π–π* transitions. rsc.org At lower energies, in the visible region of the spectrum, broader and less intense bands are observed. acs.org These are attributed to charge-transfer phenomena. Due to the significant spin-orbit coupling introduced by the heavy iridium atom, spin-forbidden transitions, which are normally weak, gain intensity. rsc.org
The most prominent of these are metal-to-ligand charge transfer (MLCT) transitions, which involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. rsc.orgnih.gov In some cases, intraligand charge transfer (ILCT) transitions can also be observed. rsc.org The precise energy of these MLCT bands is highly tunable and sensitive to the nature of the ligands coordinated to the iridium center, a property that is extensively exploited in the design of phosphorescent materials. acs.org For instance, the UV-visible absorption spectrum for Iridium(III) chloride itself shows absorbance peaks at 324 and 386 nm. researchgate.net
Table 1: Electronic Absorption Data for Representative Iridium(III) Complexes
| Complex | λmax (nm) | Assignment |
|---|---|---|
| Generic Ir(III) Complexes | ~275-300 | Ligand-based π–π* transitions acs.org |
| Generic Ir(III) Complexes | ~300-500 | Metal-to-Ligand Charge Transfer (MLCT) nih.gov |
| [Ir(ppy)2Cl]2 | Below 350 | Spin-allowed singlet ligand-centered (¹LC) ¹π–π* transitions rsc.org |
| [Ir(ppy)2Cl]2 | 400-600 | Spin-allowed Metal-to-Ligand Charge Transfer (¹MLCT) and Intraligand Charge Transfer (¹ILCT) rsc.org |
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline iridium(III) complexes. researchgate.net It provides precise information on the spatial arrangement of atoms, allowing for the complete elucidation of the molecular geometry.
Iridium(III) is a d⁶ metal ion, and its complexes typically adopt a six-coordinate, octahedral geometry. wikipedia.org However, other coordination numbers and geometries can be achieved. For example, a five-coordinate complex, [Ir(2-Bubzq)₂Cl], was synthesized by reacting iridium(III) trichloride with the ligand in a 1:2 molar ratio; its structural analysis revealed a distorted square pyramidal configuration. rsc.org The study of K[Ir(En)Cl₄]·2H₂O provides another example where X-ray diffraction was used to determine the orthorhombic crystal structure. researchgate.net
Table 2: Example Crystallographic Data for an Iridium(III) Complex
| Parameter | Value for K[Ir(En)Cl4]·2H2O researchgate.net |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.55(1) |
| b (Å) | 12.65(1) |
| c (Å) | 14.00(2) |
Table 3: Selected Bond Lengths and Angles for an Iridium(III) Phosphine Complex rsc.org
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Ir(1)–P(1) | 2.2705(13) | Cl(1)–Ir(1)–P(1) | 89.25(5) |
| Ir(1)–Cl(1) | 2.4034(13) | Cl(2)–Ir(1)–P(1) | 82.33(5) |
| Ir(1)–Cl(2) | 2.4155(15) | Cl(1)–Ir(1)–Cl(2) | 89.49(5) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For iridium(III) complexes synthesized from the chloride hydrate, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-of-Flight Mass Spectrometry (TOF-MS) are commonly used. nih.govacs.org These methods are instrumental in confirming the successful synthesis of the target complex by verifying that the experimental molecular weight matches the calculated theoretical value. The characteristic isotopic pattern of iridium also provides a definitive signature in the mass spectrum.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. acs.org This analysis is crucial for verifying the bulk purity and empirical formula of newly synthesized iridium(III) complexes. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound. For the starting material itself, Iridium(III) chloride trihydrate, the expected elemental composition can be calculated based on its formula. webelements.com
Table 4: Comparison of Calculated and Experimental Elemental Analysis Data
| Element | Calculated % for IrCl3·3H2O webelements.com | Found % for a Synthesized Derivative (Example) |
|---|---|---|
| Chlorine (Cl) | 30.16 | N/A (CHN Analysis) |
| Hydrogen (H) | 1.71 | Typically within ±0.4% of calculated value |
| Carbon (C) | 0.00 | Typically within ±0.4% of calculated value |
| Nitrogen (N) | 0.00 | Typically within ±0.4% of calculated value |
Advanced Research Applications
Catalysis
As a versatile precursor, iridium(III) chloride hydrate (B1144303) is the foundation for a multitude of homogeneous and heterogeneous catalysts. youtube.com These catalysts are instrumental in petrochemical processes, such as methanol carbonylation, and are increasingly prominent in specialized organic synthesis applications due to their unique reactivity and high efficiency. youtube.com The ability to form various complexes allows for the fine-tuning of catalytic activity to achieve desired chemical outcomes. rsc.org
In the field of organic synthesis, catalysts derived from iridium(III) chloride hydrate facilitate the creation of complex organic molecules, which are often the building blocks for pharmaceuticals and advanced materials. nih.gov The compound's role as a precursor is crucial for developing catalysts that enable cleaner, more efficient synthetic pathways. nih.gov
Iridium(III) chloride hydrate is a key starting material for preparing catalysts used in hydrogenation. youtube.com These iridium-based systems are particularly effective in transfer hydrogenation reactions, a powerful method for the reduction of unsaturated compounds. For instance, iridium catalysts are utilized for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds, converting them to the corresponding saturated carbonyls. nih.govacs.org This process often employs hydrogen donors like 2-propanol or formic acid. nih.govacs.org The chemoselectivity of these catalysts is a significant advantage, allowing for the reduction of a carbon-carbon double bond while leaving the carbonyl group intact. acs.org
One notable catalytic system uses [Ir(cod)Cl]₂, derived from iridium(III) chloride hydrate, in combination with ligands such as 1,3-bis(diphenylphosphino)propane (dppp) and a base like cesium carbonate (Cs₂CO₃) to achieve high yields in the transfer hydrogenation of enones. nih.gov
Examples of Iridium-Catalyzed Hydrogenation
| Substrate Type | Hydrogen Donor | Catalyst System Component | Product Type | Selectivity |
|---|---|---|---|---|
| α,β-Unsaturated Ketones | 2-Propanol | [Ir(cod)Cl]₂/dppp | Saturated Ketones | High (1,4-reduction) |
| α,β-Unsaturated Amides/Esters | Formic Acid | Iridium-NHC Complex | Saturated Amides/Esters | High (C=C reduction) |
| Chalcone | Formic Acid | Iridium-quinoline complex | Saturated Ketone & Alkanol | Mixed (over-reduction observed) acs.org |
Catalysts originating from iridium(III) chloride are effective in mediating various carbon-carbon bond-forming reactions. Organoiridium complexes, prepared from precursors like tris(triphenylphosphine)iridium(I) chloride which itself can be derived from iridium(III) chloride, have been shown to efficiently catalyze Suzuki-type C-C cross-coupling reactions. acs.org These reactions are fundamental in organic synthesis for creating biaryl compounds from aryl halides and arylboronic acids. acs.org
Furthermore, iridium catalysis enables novel C-C bond formations through a "transfer hydrogenation" mechanism. In this process, an iridium catalyst, formed from precursors like [Ir(cod)Cl]₂, facilitates the coupling of alcohols with other molecules, such as 1,3-cyclohexadiene. organic-chemistry.org The reaction proceeds via the temporary oxidation of the alcohol to an aldehyde, which then couples to the diene, with the hydrogen being transferred back in the final reductive step. organic-chemistry.org This methodology allows for C-C bond formation directly from the alcohol oxidation state without the need for pre-oxidized starting materials. organic-chemistry.org
Iridium-Catalyzed C-C Coupling Reactions
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst Precursor | Key Feature |
|---|---|---|---|---|
| Suzuki-Type Coupling | Aryl Halide (e.g., p-iodoacetophenone) | Arylboronic Acid (e.g., Phenylboronic acid) | [Ir(PPh₃)₃Cl] derivative | Forms biaryl compounds acs.org |
| Transfer Hydrogenation Coupling | Benzylic Alcohols | 1,3-Cyclohexadiene | [Ir(cod)Cl]₂ | Coupling from the alcohol oxidation level organic-chemistry.org |
The reduction of carbonyl compounds (ketones and aldehydes) to their corresponding alcohols is a cornerstone of organic synthesis, and iridium-based catalysts are particularly adept at this transformation via transfer hydrogenation. nih.govnih.gov This method avoids the use of high-pressure hydrogen gas by using organic molecules like 2-propanol or even sustainable options like glucose as the hydrogen source. nih.govnih.gov
Catalytic systems derived from iridium(III) chloride hydrate, often involving iridium complexes with N-heterocyclic carbene (NHC) or phosphine ligands, demonstrate high efficiency. nih.govnih.gov These reactions are typically performed in the presence of a base. nih.gov The iridium catalyst facilitates the transfer of a hydride from the hydrogen donor to the carbonyl carbon, resulting in the formation of the alcohol with high yields. nih.gov This method is valued for its operational simplicity and functional group tolerance.
Iridium(III) chloride hydrate serves as the essential starting material for catalysts used in α-alkylation reactions, a process that forms a C-C bond at the carbon adjacent to a carbonyl group. The active catalysts are often Iridium(I) complexes, such as [IrCl(COD)(NHC)], which are synthesized in a two-step process starting from iridium(III) chloride hydrate. google.comyoutube.com First, iridium(III) chloride hydrate is heated with 1,5-cyclooctadiene (COD) to produce the dimeric Iridium(I) precursor, cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂). This dimer is then reacted with an N-heterocyclic carbene (NHC) ligand to form the final, highly active monomeric catalyst. nih.gov
These catalysts enable the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" mechanism. google.comyoutube.com The iridium complex temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. This is followed by an aldol condensation with the ketone and subsequent reduction of the resulting enone by the iridium hydride, which returns the borrowed hydrogen. This process is highly atom-economical and environmentally friendly. google.comyoutube.com
The Mizoroki-Heck reaction is a Nobel prize-winning C-C coupling reaction, traditionally catalyzed by palladium, that couples aryl or vinyl halides with alkenes. rsc.org The "oxidative Heck" variant allows for the direct use of arenes (via C-H activation) or organoboron reagents instead of organohalides. When this is performed using molecular oxygen as the terminal oxidant, it is termed an "aerobic oxidative Heck reaction."
While this specific reaction is overwhelmingly dominated by palladium catalysis, research into other metals has expanded the field. rsc.orgresearchgate.net Iridium(III) chloride hydrate is a precursor for catalysts that perform related Mizoroki-Heck-type reactions and other oxidative couplings involving C-H activation. nih.gov For example, iridium catalysts have been developed for oxidative C-H alkynylation, where an arene is coupled with a terminal alkyne under oxidative conditions. nih.gov Iridium catalysts can also facilitate Heck-type insertions into olefins following a C-H activation event. youtube.com However, the use of iridium catalysts specifically for the aerobic oxidative Heck reaction using O₂ as the terminal oxidant is not a widely established application, with palladium and ruthenium being more commonly reported for this transformation. rsc.orgnih.gov
Organic Synthesis
Materials Science and Optoelectronics
In the realm of materials science and optoelectronics, Iridium(III) chloride hydrate is a cornerstone for the synthesis of advanced materials with unique photophysical properties. Its primary role is as a precursor for iridium-based phosphorescent emitters, which are fundamental to the development of highly efficient lighting and display technologies. nbinno.comchemimpex.com
Iridium(III) chloride hydrate is the most common starting material for the synthesis of cyclometalated iridium(III) complexes, which are the most widely used phosphorescent emitters in OLEDs. nih.gov These complexes can theoretically enable 100% internal quantum efficiency in OLED devices by harvesting both singlet and triplet excitons. researchgate.net The synthesis of these emitters typically involves the reaction of Iridium(III) chloride hydrate with appropriate organic ligands. researchgate.net
The versatility of Iridium(III) chloride hydrate as a precursor allows for the synthesis of a wide array of iridium(III) complexes that emit light across the visible spectrum, from blue to red. By carefully designing the ligands that coordinate to the iridium center, the emission color and efficiency of the resulting OLED can be finely tuned.
For instance, a novel [3+2+1] coordinated iridium(III) complex, synthesized from an iridium precursor, has been developed as a highly efficient blue emitter. This complex exhibits photoluminescence peaks at 440 and 466 nm with a high quantum efficiency of 84 ± 5%. researchgate.net OLEDs fabricated with this blue emitter achieved a deep blue emission with CIE coordinates of (0.16, 0.17). researchgate.net The table below summarizes the performance of various iridium(III) complexes in OLEDs, all synthesized from an iridium chloride precursor.
| Iridium(III) Complex Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | OLED Performance Highlight | Reference |
|---|---|---|---|---|
| [3+2+1] coordinated Ir(III) complex | Blue | 84 ± 5% | CIE coordinates (0.16, 0.17) | researchgate.net |
| Carbazolylfluorene-functionalized Ir(III) complexes | Orange | Not specified | Max. current efficiency of ~30 cd/A | wikipedia.org |
Iridium(III) chloride hydrate is also a crucial precursor for the synthesis of cationic iridium(III) complexes, which are the predominant class of emitters used in light-emitting electrochemical cells (LEECs). researchgate.net LEECs represent a simpler and potentially lower-cost alternative to traditional OLEDs. The synthesis of these cationic emitters often follows a route where a chloride-bridged iridium dimer is first formed from Iridium(III) chloride hydrate, which is then reacted with a neutral ligand. cymitquimica.com
Research has focused on developing highly efficient and stable emitters for LEECs. For example, a series of blue-green emitting iridium complexes were synthesized from Iridium(III) chloride hydrate. One of these, di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5′-difluoro-2,2′-bipyridyl iridium(III) hexafluorophosphate, demonstrated exceptional performance in a LEEC, achieving an external quantum efficiency (EQE) of 16.8% and a current efficiency of 47.2 cd/A. With the addition of a diffusive layer, the EQE was boosted to an impressive 39.3%. cymitquimica.comresearchgate.net
| Iridium(III) Complex | Emission Color | Photoluminescence Quantum Yield (PLQY) | Device EQE (%) | Current Efficiency (cd/A) | Reference |
|---|---|---|---|---|---|
| di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5′-difluoro-2,2′-bipyridyl iridium(III) hexafluorophosphate | Blue-Green | 76% | 16.8 (39.3 with diffusive layer) | 47.2 (109.6 with diffusive layer) | cymitquimica.comresearchgate.net |
| Cationic Ir(III) complexes with electron-withdrawing groups | Sky-blue to Blue-green | 45-66% | Moderate efficiencies reported | Not specified | acs.orgnbinno.com |
Iridium(III) chloride hydrate is a versatile precursor for the synthesis of various iridium-containing nanomaterials, including nanoparticles and nanofibers. nbinno.com These nanomaterials are of great interest due to their unique size-dependent properties and potential applications in catalysis, electronics, and medicine.
The synthesis of iridium nanoparticles from Iridium(III) chloride hydrate can be achieved through several methods. A simple and fast method involves the galvanic reaction between an iridium precursor solution and a copper foil, which acts as both a reducing agent and a substrate. This method can produce cubic iridium nanoparticles with surfactant-free surfaces in under 30 seconds. mdpi.com Another approach is the chemical reduction of Iridium(III) chloride hydrate using reducing agents like sodium borohydride. stanford.edu As mentioned previously, green synthesis methods using plant extracts have also been successfully employed. mdpi.com These synthesized nanoparticles are being explored for applications such as targeted drug delivery and advanced imaging agents.
Nanomaterial Synthesis
Iridium Nanoparticles
Iridium(III) chloride hydrate is a widely utilized precursor for the synthesis of iridium nanoparticles (IrNPs), which are fundamental components in various cutting-edge technologies. nbinno.comnbinno.com The controlled synthesis of these nanoparticles from iridium chloride hydrate allows for the creation of materials with specific sizes and properties, opening avenues for innovation in catalysis, electronics, and medicine. nbinno.comresearchgate.net
Research has demonstrated that the formation pathway and resulting structure of IrNPs are highly dependent on the specific iridium salt precursor used, with Iridium(III) chloride enabling the rapid formation of metallic nanoparticles. researchgate.net These nanoparticles are being actively explored for their potential in several high-impact areas:
Catalysis: IrNPs serve as highly efficient catalysts in a range of chemical transformations. nbinno.comnbinno.com
Electronics: The unique properties of IrNPs are leveraged in the development of novel electronic components. nbinno.com
Biomedical Applications: In the medical field, IrNPs synthesized from Iridium(III) chloride hydrate are investigated for targeted drug delivery systems and as next-generation imaging agents for advanced diagnostics. nbinno.com
| Parameter | Description | Reference |
|---|---|---|
| Precursor Compound | Iridium(III) chloride hydrate (IrCl₃·xH₂O) | nbinno.comnbinno.com |
| Synthesis Insight | Formation pathway is rapid compared to other iridium salts like H₂IrCl₆. | researchgate.net |
| Resulting Nanostructure | Final products can include decahedral and icosahedral structures, not just the bulk face-centered cubic (fcc) form. | researchgate.net |
| Key Application Areas | Highly efficient catalysis in chemical synthesis. | nbinno.comnbinno.com |
| Development of novel electronic components. | nbinno.com | |
| Targeted drug delivery and advanced medical imaging. | nbinno.com |
Iridium Oxide Nanofibers
Iridium(III) chloride hydrate is a key starting material for fabricating iridium oxide (IrO₂) nanofibers, particularly through the electrospinning technique. mdpi.comnih.govacs.org This process typically involves dissolving the iridium precursor and a polymer, such as poly(vinylpyrrolidone) (PVP), in a suitable solvent, followed by electrospinning to produce precursor nanofibers. mdpi.comnih.gov A subsequent calcination (heat treatment) step removes the polymer and converts the iridium salt into crystalline iridium oxide. nih.govacs.org
The properties of the final iridium oxide nanofibers are significantly influenced by the calcination temperature, which affects their crystallinity, stability, and catalytic activity. nih.gov These nanofibers are of particular interest as highly active and stable catalysts for the oxygen evolution reaction (OER), a critical process in proton exchange membrane (PEM) water electrolysis for hydrogen production. nih.govacs.orgacs.org The high-aspect-ratio, one-dimensional structure of nanofibers provides a large surface area and enhances the accessibility of catalyst active sites. acs.org
| Process Step | Description | Significance | Reference |
|---|---|---|---|
| Precursor Material | Iridium(III) chloride hydrate (IrCl₃·xH₂O) | Serves as the source of iridium for the nanofibers. | nih.govacs.org |
| Synthesis Method | Electrospinning of a solution containing the precursor and a carrier polymer (e.g., PVP). | Creates long, continuous fibers with diameters in the nanometer range (e.g., 50-150 nm). | mdpi.com |
| Post-Processing | Calcination at elevated temperatures (e.g., 400-800 °C). | Removes the polymer and converts IrCl₃ to crystalline IrO₂. Temperature optimizes the trade-off between catalytic activity and stability. | nih.govacs.org |
| Primary Application | Electrocatalyst for the Oxygen Evolution Reaction (OER) in water electrolysis. | Nanofiber structure improves catalyst utilization and stability, potentially reducing the required amount of expensive iridium. | nih.govacs.org |
Perovskite Solar Cells
In the field of renewable energy, Iridium(III) chloride hydrate plays a role in the advancement of perovskite solar cells (PSCs). sigmaaldrich.com While not a direct component of the perovskite crystal structure itself, it serves as an essential starting material for synthesizing specialized iridium complexes. sigmaaldrich.com These complexes can be used as additives in the hole transport layer (HTL) of a PSC. sigmaaldrich.comsemanticscholar.orgmdpi.com
Electroplating and Coatings
Iridium(III) chloride is a fundamental compound used in the electroplating of iridium. fishersci.comchemicalbook.comchemdad.com This process allows for the deposition of a thin layer of iridium onto a conductive substrate, imparting the material with iridium's exceptional properties, such as high corrosion resistance and hardness.
The applications for these coatings are diverse and technologically significant:
Electrodes: Iridium-plated materials are used in the manufacture of specialized electrodes, including mixed metal oxide (MMO) titanium electrodes, which are valued for their stability and catalytic activity in electrochemical processes. fishersci.comchemicalbook.comchemdad.com
Industrial Electrolysis: Research has focused on developing stable plating baths, such as iridium bromide electrolytes prepared from iridium chloride, to produce robust coatings for industrial electrolysis applications. google.com
Protective Coatings: The inherent inertness of iridium makes its coatings ideal for protecting laboratory equipment and other components from harsh chemical environments. google.com
An iridium electroplating bath can be prepared by digesting an aqueous solution of iridium trichloride with sulfamic acid. google.com Another approach involves an electroless plating bath containing iridium chloride and a reducing agent like hydrazine (B178648) hydrate. google.com
High-Temperature Electrical Contacts
Iridium(III) chloride hydrate finds application as a material for creating high-temperature electrical contacts. fishersci.comchemicalbook.comchemdad.com Iridium metal possesses a very high melting point and excellent resistance to corrosion and electrical arcing, making it an ideal material for electrical contacts that must operate reliably under extreme temperature and environmental conditions. Iridium(III) chloride serves as a precursor, which is processed to form the final metallic iridium components used in these demanding applications.
Electrochemistry and Energy Storage
Iridium(III) chloride hydrate is a pivotal compound in the fields of electrochemistry and energy storage, primarily serving as a precursor for a variety of catalytically active iridium-based materials. nbinno.comnbinno.com Its utility extends to the development of advanced energy solutions, including fuel cells and systems for energy storage through water electrolysis. nbinno.com
The unique electronic properties of iridium, made accessible through precursors like Iridium(III) chloride hydrate, are ideal for electrochemical applications. nbinno.com The compound is a key ingredient in creating catalysts for fuel cells, where it facilitates more efficient energy conversion processes. nbinno.com Furthermore, it is used to synthesize robust iridium oxide nanofiber catalysts for the oxygen evolution reaction, a key step in producing hydrogen as an energy storage medium. nih.govacs.org The stability of materials derived from this compound under various electrochemical conditions ensures reliable performance in both energy storage devices and analytical instrumentation. nbinno.com
Electrochemical Sensors
The distinct electrochemical properties of iridium make Iridium(III) chloride hydrate a valuable precursor for the fabrication of advanced electrochemical sensors. nbinno.com Researchers utilize this compound to design sophisticated sensors capable of detecting minute concentrations of specific chemical substances with high reliability. nbinno.com
A prominent application is in the development of iridium oxide-based pH sensors. mdpi.commdpi.com These sensors operate based on the reversible transition between iridium(III) and iridium(IV) oxidation states in the iridium oxide layer. mdpi.com The material provides a fast, stable, and linear potentiometric response to changes in pH over a broad range. mdpi.com Iridium(III) chloride hydrate can be used in various methods, including electrodeposition, to create the iridium oxide sensing layer on an electrode surface. mdpi.comacs.org
| Sensor Type | Principle of Operation | Role of Iridium(III) Chloride Hydrate | Reference |
|---|---|---|---|
| General Analyte Sensors | Leverages unique electronic properties and stability of iridium-based materials for reliable detection. | Precursor to create the active iridium material for the sensor. | nbinno.com |
| pH Sensors | Based on the potentiometric response resulting from the redox transition between Ir(III) and Ir(IV) in an iridium oxide film. | Starting material for the synthesis (e.g., via electrodeposition) of the iridium oxide (IrO₂) pH-sensitive layer. | mdpi.commdpi.com |
| Non-enzymatic Glucose Sensors | Direct oxidation of glucose on the surface of an iridium oxide electrode. | Precursor for synthesizing iridium oxide nanomaterials (e.g., nanofibers) that form the active sensor surface. | mdpi.com |
Battery Technology
Iridium(III) chloride hydrate is a versatile precursor for synthesizing iridium-based materials for advanced battery technologies. While research into chloride-based solid electrolytes and cathodes, such as iron chloride and lithium-indium chloride, is gaining traction for all-solid-state batteries, iridium compounds offer unique catalytic properties for other battery systems researchgate.netgatech.eduelectrive.com. Iridium(III) chloride hydrate is utilized as a source material for creating iridium nanoparticles and oxides that can be incorporated into battery components . For instance, iridium-decorated graphene electrodes, which can be fabricated from iridium precursors, are explored for their potential in vanadium redox flow batteries, an advanced energy storage technology safina.eu. The catalytic activity of iridium enhances the electrochemical reactions central to the battery's function safina.eu.
Fuel Cells
In the realm of sustainable energy, iridium(III) chloride hydrate is instrumental in the development of catalysts for fuel cells nbinno.com. It is the precursor of choice for synthesizing iridium dioxide (IrO₂), a highly active and durable catalyst . Iridium oxide is particularly noted for its high electric conductivity and corrosion resistance, making it a widely used catalyst for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) in acidic environments, which are critical processes in polymer electrolyte fuel cells (PEFCs) researchgate.net. The unique electronic properties of iridium, derived from precursors like iridium(III) chloride hydrate, contribute to more efficient energy conversion in these clean energy technologies nbinno.com. Research has demonstrated that carbon-supported iridium oxide nanoparticles, synthesized from iridium precursors, show potential as cathode catalysts in PEFCs researchgate.net.
Proton Exchange Membrane Electrolyzer Cells (PEMECs)
The large-scale production of green hydrogen through water electrolysis is heavily reliant on efficient and stable catalysts. Proton Exchange Membrane Water Electrolysis (PEMWE), a key technology in this field, currently depends on iridium-based catalysts for the oxygen evolution reaction (OER) at the anode hi-ern.deresearchgate.net. Iridium(III) chloride hydrate is a key precursor used to fabricate highly active and thin iridium dioxide (IrO₂) anodes for these cells .
The scarcity and high cost of iridium present significant challenges to the widespread commercialization of PEMWE technology hi-ern.deresearchgate.net. Consequently, a major focus of current research is to reduce the amount of iridium needed—known as the iridium loading—without compromising performance and durability researchgate.netacs.org.
Detailed Research Findings on Reducing Iridium Loading:
Nanostructuring and Supports: Researchers are developing innovative materials to lower iridium loading by enhancing the catalyst's activity. Strategies include doping, nanostructuring, and using corrosion-resistant support materials with high surface areas, such as titanium dioxide (TiO₂) and tin dioxide (SnO₂) researchgate.netnrel.gov.
Hybrid Catalyst Layers: One approach combines IrOₓ nanofibers with conventional nanoparticle-based IrOₓ catalyst layers. This hybrid design has been shown to reduce the required iridium loading by over 80% while maintaining performance and durability acs.org.
Core-Shell Catalysts: A facile photodeposition-based synthesis has been developed to create a TiO₂@IrOₓ core-shell electrocatalyst. This novel catalyst has a low iridium content (40 wt%) and is particularly suited for reducing iridium loading to below 0.5 mgIr cm⁻², effectively doubling the iridium utilization hi-ern.de.
These advancements, stemming from the use of iridium(III) chloride hydrate as a starting material, are crucial for making green hydrogen production more economically viable and scalable hi-ern.de.
| Strategy for Reducing Iridium Loading | Description | Achieved Iridium Loading Reduction |
| Hybrid Nanofiber/Nanoparticle Layers | Combines IrOₓ nanofibers with a conventional nanoparticle-based IrOₓ anode catalyst layer. | >80% reduction while maintaining performance. |
| Core-Shell Electrocatalysts (TiO₂@IrOₓ) | A core of titanium dioxide is coated with a shell of iridium oxide, increasing utilization. | Suited for loadings below 0.5 mgIr cm⁻²; doubles iridium utilization. |
| High Surface Area Supports | Dispersing iridium on supports like doped TiO₂ or SnO₂ to increase active sites. | Enables lower loadings with comparable performance to unsupported catalysts. |
Electrochemiluminescence (ECL) Labeling
Iridium(III) chloride hydrate is a fundamental precursor for synthesizing luminescent iridium(III) complexes used as highly efficient labels in electrochemiluminescence (ECL) immunoassays nih.govresearchgate.net. ECL is a sensitive analytical technique used in clinical diagnostics and biological research. Iridium(III) complexes are seen as promising alternatives to commonly used ruthenium(II) complexes due to their high luminescence quantum yields and tunable emission colors nih.gov.
The synthesis of these ECL labels typically involves reacting iridium(III) chloride hydrate with specific organic ligands to form a dichloro-bridged iridium(III) dimer. This intermediate is then further reacted to produce the final, highly luminescent iridium complex nih.gov. Researchers have successfully designed and synthesized various iridium(III) complexes with different ligands to tune their photophysical and electrochemical properties nih.govnih.gov.
Examples of Synthesized ECL Complexes:
| Complex Main Ligand | Resulting Emission Color | Relative ECL Efficiency |
| 2-(2,4-difluorophenyl)pyridine (dfppy) | Orange | ~2 times that of Ru(bpy)₃²⁺ |
| 2-phenylbenzo[d]thiazole (bt) | Orange/Red | ~11 times that of Ru(bpy)₃²⁺ |
| 2-phenylpyridine (B120327) (ppy) | Red | Varies with ancillary ligand |
| 2-(3,5-dimethylphenyl)quinoline (dmpq) | Red | Demonstrated high efficiency for CRP detection |
Data compiled from multiple studies for illustrative purposes nih.govnih.gov.
These novel iridium-based ECL labels have been successfully employed to detect important clinical biomarkers, such as C-reactive protein (CRP), with high sensitivity, demonstrating their significant potential for developing advanced multichannel bio-detection systems nih.gov.
Biomedical Research
Iridium(III) chloride hydrate is the foundational compound for creating a variety of iridium complexes and nanoparticles with significant potential in biomedical research nbinno.comnbinno.com. The unique properties of these iridium-based materials are being harnessed for applications ranging from therapy to advanced diagnostics nbinno.com.
Targeted Drug Delivery Systems
The development of nanotechnology has opened new avenues for medical treatment, and iridium nanoparticles synthesized from iridium(III) chloride hydrate are at the forefront of this innovation nbinno.com. These nanoparticles are being actively explored for their use in targeted drug delivery systems nbinno.com. The ability to precisely control the synthesis of these nanoparticles allows for the creation of carriers that can deliver therapeutic agents to specific sites within the body. This targeted approach has the potential to increase the efficacy of treatments while minimizing side effects.
Recent research has focused on loading organoiridium(III) anticancer complexes into nanoparticle-based delivery systems. For example, hyaluronan-based nanoparticles have been designed to be sensitive to pH and reductive environments, allowing for the specific release of the iridium drug within cancer cells nih.gov. These nanoparticle systems have shown enhanced tumor inhibition in vivo, accumulating in tumors and demonstrating higher cytotoxicity against cancer cells than the free drug nih.gov. Similarly, polydopamine-based nanoparticles have been used to deliver phosphorescent iridium(III) complexes for targeted combined photothermal-chemotherapy nih.gov.
Bioimaging Probes
Luminescent iridium(III) complexes, derived from iridium(III) chloride hydrate, have emerged as powerful alternatives to traditional organic fluorophores for bioimaging rsc.orgmdpi.com. Their advantageous photophysical properties include:
Tunable emission colors
Large Stokes shifts, which minimize self-quenching
Long phosphorescence lifetimes, enabling time-resolved imaging
High photostability
These properties make them ideal for developing probes that can visualize cellular components and processes with high clarity and specificity rsc.org. Iridium(III) chloride hydrate serves as the starting material for synthesizing cyclometalated iridium(III) complexes, which are widely used in this field mdpi.comnih.gov. By carefully selecting the ligands that coordinate to the iridium center, researchers can create probes that target specific organelles, such as lysosomes or mitochondria nih.govresearchgate.netrsc.org.
These probes have been successfully used to stain the cytoplasm of living cells and track mitochondrial dynamics under two-photon excitation, which allows for deeper tissue penetration researchgate.net. The versatility in synthesis starting from iridium(III) chloride hydrate allows for the creation of a diverse palette of bioimaging tools for advanced biological research mdpi.com.
Labeling of Biomolecules
Iridium(III) complexes are increasingly being investigated for their utility in the labeling and imaging of biomolecules due to their favorable photophysical properties. These properties include high photostability, large Stokes shifts, long phosphorescence lifetimes, and tunable emission wavelengths, which can be modified by altering the ligands surrounding the iridium center.
One of the key applications in this area is the use of iridium(III) complexes as phosphorescent probes for bioimaging. Researchers have developed "click-ready" iridium(III) complexes that can be attached to biomolecules through bioorthogonal chemistry. This allows for the specific labeling of molecules within living cells. For example, iridium(III)-polypyridine complexes have been functionalized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These complexes have been successfully used to label and monitor sialylated glycoconjugates within cells, demonstrating their potential for studying cellular metabolism and glycosylation pathways. The long luminescence lifetimes of these iridium probes also make them suitable for time-resolved luminescence imaging, which helps to reduce background fluorescence and improve image clarity.
Furthermore, the high atomic number of iridium makes these complexes excellent candidates for correlative light and X-ray fluorescence microscopy. This multimodal imaging approach allows for the visualization of labeled biomolecules with both light microscopy and high-resolution elemental mapping, providing a more comprehensive understanding of their distribution and quantification within cellular structures. The versatility of iridium(III) complexes as labeling agents opens up new avenues for studying a wide range of biomolecules and cellular processes with high specificity and sensitivity.
Anticancer and Antibacterial Properties of Iridium(III) Complexes
The unique chemical and physical properties of iridium(III) complexes have positioned them as promising candidates for the development of novel anticancer and antibacterial therapeutics. These complexes offer distinct mechanisms of action compared to traditional organic drugs and even other metal-based therapeutics like cisplatin.
In the realm of anticancer research, a multitude of iridium(III) complexes have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, including those that have developed resistance to conventional platinum-based drugs. The anticancer activity of these complexes can be finely tuned by modifying their ligand sphere. For instance, cyclometalated iridium(III) complexes have shown particular promise. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) through various cellular pathways. Many of these complexes have been found to accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, cell death. Some iridium(III) complexes have also been shown to inhibit key enzymes involved in cancer progression or to interact with DNA, disrupting its replication and transcription.
Beyond their direct cytotoxic effects, certain iridium(III) complexes are being explored as photosensitizers in photodynamic therapy (PDT). In PDT, a non-toxic drug is administered and then activated by light of a specific wavelength at the tumor site. This activation leads to the production of cytotoxic ROS that kill the cancer cells. Iridium(III) complexes are well-suited for this application due to their strong absorption of visible light and high efficiency in generating singlet oxygen, a highly reactive form of oxygen.
In addition to their anticancer properties, iridium(III) complexes have also exhibited potent antibacterial activity. For example, certain cyclometalated iridium(III) complexes have been shown to be effective against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antibacterial mechanism of these complexes is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential cellular processes. The development of iridium-based antibacterial agents could provide a new strategy to combat the growing problem of antibiotic resistance.
| Complex | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Ir(ppy)2(NPIP) (Ir1) | B16 (Melanoma) | 0.4 |
| Ir(bzq)2(NPIP) (Ir2) | B16 (Melanoma) | 1.4 |
| [Ir(piq)2(THPIP)]PF6 (Ir1) | BEL-7402 (Hepatocellular carcinoma) | 29.9 ± 4.6 |
| [Ir(bzq)2(THPIP)]PF6 (Ir2) | BEL-7402 (Hepatocellular carcinoma) | 9.8 ± 1.8 |
| Ir(ppy)2(ipbp) (Ir1) | HCT116 (Colon cancer) | 1.75 ± 0.1 |
| Ir(bzq)2(ipbp) (Ir2) | HCT116 (Colon cancer) | 6.12 ± 0.2 |
Toxicological and Pharmacokinetic Studies
The translation of promising iridium(III) complexes from laboratory research to clinical applications necessitates a thorough understanding of their behavior in biological systems. Toxicological and pharmacokinetic studies are therefore essential to assess their safety and efficacy.
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of iridium(III) complexes is a critical aspect of their preclinical development. Studies in animal models provide valuable insights into how these compounds are distributed throughout the body and eliminated.
A sub-chronic oral exposure study in female Wistar rats using iridium(III) chloride hydrate revealed key aspects of its biodistribution and excretion. Following administration in drinking water, the highest concentrations of iridium were found to be retained in the kidneys and spleen. nih.gov Lower levels were detected in the lungs, liver, and brain. nih.gov The presence of iridium in the brain, albeit at lower concentrations, suggests that it may have the ability to cross the blood-brain barrier. nih.gov
The primary route of excretion for the orally administered iridium was found to be through the feces, which is indicative of low intestinal absorption of the metal. nih.gov A significant linear correlation was observed between the ingested dose and fecal excretion. nih.gov At higher doses, urinary excretion of iridium also became a relevant elimination pathway. nih.gov This suggests that with increased systemic absorption, the kidneys play a role in clearing the metal from the body.
| Tissue | Relative Iridium Concentration |
|---|---|
| Kidney | High |
| Spleen | High |
| Lungs | Low |
| Liver | Low |
| Brain | Low |
The interaction of iridium(III) complexes with the immune system is a rapidly emerging area of research with significant implications for their therapeutic potential, particularly in oncology. It is now understood that some of these complexes can modulate the immune response, and in some cases, trigger a form of cancer cell death that stimulates an anti-tumor immune response.
A key finding in this area is that certain iridium(III) complexes can induce immunogenic cell death (ICD). nih.govnih.gov ICD is a specific type of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs). researchgate.net These molecules, which include calreticulin (CRT) exposure on the cell surface, and the release of high mobility group box 1 (HMGB1) and ATP, act as "danger signals" to the immune system. nih.govresearchgate.net This, in turn, can lead to the maturation of dendritic cells (DCs), which are crucial for initiating an adaptive immune response. nih.gov The mature DCs can then present tumor antigens to T cells, leading to the activation of cytotoxic T lymphocytes that can recognize and kill cancer cells.
For example, an endoplasmic reticulum-targeting iridium(III) complex has been shown to induce the hallmarks of ICD in melanoma cells. nih.gov In animal models, vaccination with cancer cells treated with this complex resulted in an anti-tumor immune response characterized by an increase in CD8+ T cells and a depletion of regulatory T cells, which are known to suppress anti-tumor immunity. nih.gov Furthermore, the combination of this iridium complex with immune checkpoint blockade therapy (anti-PD-1) demonstrated a synergistic effect, leading to enhanced tumor infiltration by immune cells and a more robust anti-tumor response. nih.gov
The ability of iridium(III) complexes to induce ICD represents a promising strategy for cancer therapy, as it has the potential to not only directly kill tumor cells but also to generate a long-lasting systemic anti-tumor immunity. This could be particularly beneficial for treating metastatic disease and preventing tumor recurrence.
Mechanistic and Theoretical Investigations of Iridium Iii Chloride Hydrate Reactions
Reaction Mechanism Elucidation
The reactions catalyzed by complexes derived from iridium(III) chloride hydrate (B1144303) are diverse and mechanistically intricate. Iridium can cycle through various oxidation states, commonly Ir(I) and Ir(III), and in some cases, even Ir(V), to facilitate chemical transformations. Key mechanistic steps in many catalytic cycles include oxidative addition, reductive elimination, insertion, and ligand substitution.
For instance, in direct C-H arylation reactions catalyzed by Ir(III) complexes, a concerted metalation-deprotonation (CMD) mechanism is often operative. nih.gov This pathway is favored over an electrophilic metalation mechanism and accounts for the observed regioselectivity in the functionalization of heteroarenes. nih.gov Computational studies have shown that the transition states for these Ir(III)-catalyzed reactions exhibit stronger metal-carbon interactions compared to analogous palladium-catalyzed systems. nih.gov
Role of Iridium Hydrides
Iridium hydride complexes are key intermediates in a vast number of catalytic processes, including hydrogenation, dehydrogenation, and hydrogen transfer reactions. rsc.org These species are often formed in situ from precursors like iridium(III) chloride hydrate. The formation of an Ir-H bond can occur through several pathways, a prominent one being the oxidative addition of H2 or other H-donor molecules to an Ir(I) center. nih.gov
In the catalytic multi-alkylation of alcohols with ammonia (B1221849), an iridium hydride intermediate is responsible for the reduction of an imine to give the amine product in what is believed to be the rate-determining transfer hydrogenation step of the catalytic cycle. rsc.org Similarly, iridium(III) hydrides are central to hydrogen transfer catalysis, which has applications from fine chemical synthesis to hydrogen storage. rsc.org Mechanistic studies on the photochemistry of iridium hydride complexes have revealed pathways for both H2 evolution and selective hydride transfer, the latter proceeding through a non-radical-chain reaction sequence initiated by electron transfer between excited and ground state complexes. researchgate.net The ability of iridium hydrides to transfer a hydride ion (H-) is quantified by their thermodynamic hydricity, a key parameter in understanding their reactivity. uit.no
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the intricate details of reactions involving iridium complexes. nih.govuit.nofigshare.com These computational methods provide profound insights into reaction mechanisms, electronic structures, and the photophysical properties of these compounds, complementing experimental findings. researchgate.net DFT calculations have been successfully employed to evaluate the accuracy of various functionals for modeling iridium-mediated transformations, with results indicating that specific functionals combined with dispersion corrections can provide highly accurate free energy predictions. uit.nofigshare.comresearchgate.net
Frontier Orbital Analysis
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the reactivity and electronic properties of iridium(III) complexes. In many cyclometalated Ir(III) complexes, the HOMO is typically localized on both the iridium metal center and the phenyl ring of the cyclometalated ligand, reflecting the covalent nature of the Ir-C bond. nih.gov The LUMO, conversely, is often centered on the ancillary π-conjugated ligand. nih.gov
The energies and compositions of these frontier orbitals dictate the complex's absorption and emission properties. acs.org For example, the HOMO-LUMO gap is directly related to the energy of the lowest-lying electronic transition. nih.gov By strategically placing electron-donating or electron-withdrawing substituents on the ligands, the energies of the HOMO and LUMO can be precisely tuned, thereby altering the photophysical properties of the complex. researchgate.net This fine-tuning is essential for designing complexes with specific emission colors for applications like organic light-emitting diodes (OLEDs).
| Orbital | Primary Localization | Contributing Moieties | Influence on Properties |
|---|---|---|---|
| HOMO | Metal-to-Ligand | Iridium d-orbitals, Phenyl ring of ppy ligand | Determines oxidation potential; involved in MLCT transitions |
| LUMO | Ligand-Centered | π* orbitals of the bpy ancillary ligand | Determines reduction potential; acceptor orbital in MLCT transitions |
Excited State Characterization
TD-DFT calculations are the primary computational method for characterizing the excited states of iridium(III) complexes. researchgate.netnih.govresearchgate.net These calculations can accurately predict vertical excitation energies for both singlet and triplet excited states, which correspond to the absorption and emission properties of the molecules. nih.gov The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from singlet to triplet states, leading to highly efficient phosphorescence. nih.gov
The nature of the lowest-energy triplet excited state (T₁) is crucial as it governs the emissive properties. TD-DFT helps to assign the character of this state, which is often a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. nih.govresearchgate.net By modifying the ligands, the character of the emitting state can be systematically varied, which in turn influences properties like emission wavelength and excited-state lifetime. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional, with optimally tuned range-separated functionals often providing results in excellent agreement with experimental data. researchgate.net
Structural and Electronic Property Correlations
A key strength of computational studies is the ability to establish clear correlations between the geometric structure of an iridium complex and its resulting electronic properties. acs.org DFT calculations can accurately reproduce ground-state geometries, which show a distorted octahedral arrangement for typical cyclometalated Ir(III) complexes. acs.org
Variations in ligand structure directly impact the electronic landscape of the complex. For instance, the introduction of different substituents on the ligands can systematically alter the HOMO and LUMO energy levels, which correlates directly with the observed redox potentials and emission spectra. researchgate.netnih.govmdpi.com Computational studies have demonstrated a notable relationship where a decrease in the N-N distance in the diimine ligands of certain Ir(III) complexes leads to a redshift in the emission wavelengths. chemrxiv.org Similarly, the electronic properties of iridium oxides, which can be formed from iridium chloride precursors, are heavily influenced by their crystal structure and the interplay between spin-orbit coupling and on-site Coulomb interactions. aps.org These structure-property relationships are fundamental to the rational design of new iridium-based materials for specific applications. chemrxiv.org
Cheminformatics and Computational Chemistry
The fields of cheminformatics and machine learning (ML) are increasingly being applied to accelerate the discovery and design of new iridium complexes with tailored properties. rsc.orgchemrxiv.org Given the vast chemical space of possible ligand combinations, traditional experimental and even high-throughput virtual screening via TD-DFT can be prohibitively slow and expensive. rsc.org
Challenges and Future Directions in Iridium Iii Chloride Hydrate Research
Development of Sustainable and Cost-Effective Synthetic Methods
A primary obstacle in the widespread application of iridium-based compounds is the high cost and environmental impact associated with the extraction and synthesis of iridium itself. Traditional methods for preparing iridium(III) chloride hydrate (B1144303) can be energy-intensive and may involve harsh reagents.
Future research must prioritize the development of more sustainable and cost-effective synthetic routes. This includes exploring methods that minimize energy consumption, utilize greener solvents, and improve atom economy. One approach involves the direct electrolysis of iridium powder in hydrochloric acid, which avoids the need for other reagents and can reduce production costs when high-purity iridium powder is used. google.com Another avenue of investigation is the refinement of reduction processes from iridium(IV) compounds, aiming for higher purity and efficiency. google.com
Key Research Objectives:
Lowering Reaction Temperatures: Investigating catalytic or alternative energy inputs (e.g., microwave, ultrasound) to reduce the high temperatures often required for iridium dissolution and chlorination.
Recycling and Recovery: Developing efficient processes for recycling iridium from spent catalysts and industrial waste streams.
Alternative Precursors: Exploring the use of more abundant or easily processed iridium sources.
Overcoming Limitations in Complex Synthesis
Iridium(III) chloride hydrate is a crucial starting material for a vast array of iridium complexes. wikipedia.orgchemicalbook.com However, the synthesis of these complexes can be hampered by several factors. The variable water content in the hydrate can affect stoichiometry and reactivity. Furthermore, the inertness of the iridium center can sometimes lead to sluggish reactions and the need for harsh conditions, which may not be compatible with sensitive organic ligands.
A significant challenge lies in the synthesis of high-purity iridium(III) chloride hydrate, as impurities can affect the performance of the final complex. google.com For instance, traditional reduction methods using oxalic acid or hydrazine (B178648) can lead to carbon or nitrogen contamination. google.com
Future research should focus on:
Precise Control of Hydration State: Developing methods to reliably synthesize or dry iridium(III) chloride hydrate to a specific, consistent hydration level.
Milder Reaction Conditions: Designing synthetic protocols that proceed under milder temperatures and pressures, potentially through the use of more reactive iridium precursors or catalytic activation methods.
Exploration of Novel Ligand Systems for Enhanced Performance
The properties and applications of iridium complexes are profoundly influenced by the nature of their ligands. The design and synthesis of novel ligand systems are, therefore, a cornerstone of future research. While traditional ligands like bipyridine and phosphines have been extensively studied, there is a growing interest in ligands that can impart unique electronic, steric, and photophysical properties to the iridium center. wikipedia.org
The development of new ligand architectures is critical for tuning the performance of iridium complexes in applications such as organic light-emitting diodes (OLEDs), photocatalysis, and anticancer therapies. nih.govdcu.ie For example, modifying the cyclometalated ligands in iridium(III) complexes is a key strategy for shifting their emission wavelengths into the near-infrared (NIR) region, which is advantageous for biological imaging. mdpi.com
Promising areas of ligand development include:
Multidentate and Macrocyclic Ligands: These can enhance the stability and rigidity of the iridium complex, leading to improved photophysical properties and catalytic turnover numbers.
Functionalized Ligands: Incorporating specific functional groups into the ligand framework can enable targeted delivery in medicinal applications or facilitate immobilization on solid supports for heterogeneous catalysis.
N-Heterocyclic Carbenes (NHCs): NHC ligands have shown great promise in stabilizing iridium catalysts and promoting a wide range of chemical transformations. rsc.org
| Ligand Type | Potential Advantages | Representative Application |
| Cyclometalating Ligands | Tunable photophysical properties, high quantum yields | OLEDs, Bioimaging |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating character, high stability | Catalysis (e.g., hydrogenation, C-H activation) |
| Macrocyclic Ligands | High thermodynamic and kinetic stability | Redox-active materials, sensors |
| Chiral Ligands | Enantioselective control in asymmetric catalysis | Asymmetric Synthesis |
Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the structure, bonding, and reactivity of iridium(III) chloride hydrate and its complexes is crucial for rational design and optimization. While standard techniques like NMR, X-ray crystallography, and mass spectrometry are indispensable, they often provide a static picture of the system.
The development and application of advanced, time-resolved, and in-situ characterization techniques are essential for probing reaction mechanisms and understanding the behavior of these compounds under real-world conditions.
Techniques poised to make a significant impact include:
In-situ Spectroscopy (IR, Raman, UV-Vis): Monitoring changes in the coordination environment and electronic structure of iridium complexes during catalytic reactions or photophysical processes.
Time-Resolved Spectroscopy: Elucidating the dynamics of excited states in photoluminescent iridium complexes, which is critical for designing more efficient OLEDs and photosensitizers. dcu.ie
Advanced Mass Spectrometry Techniques: Identifying and characterizing transient intermediates in catalytic cycles.
Further Mechanistic Insights into Catalytic Cycles
Iridium complexes are renowned for their catalytic activity in a wide range of transformations, including hydrogenation, C-H activation, and water splitting. rsc.org While many catalytic cycles have been proposed, a detailed mechanistic understanding is often lacking. Gaining deeper insights into these cycles is paramount for improving catalyst efficiency, selectivity, and lifetime.
For instance, in the iridium-catalyzed hydrogenation of CO2, density functional theory (DFT) studies have been employed to elucidate the multi-step mechanism and identify the rate-limiting step. researchgate.net Similarly, mechanistic studies on iridium-catalyzed asymmetric allylic substitution have revealed the complex nature of the active catalyst. nih.gov
Future research should integrate:
Computational Modeling (DFT): To map out potential energy surfaces, identify transition states, and predict the influence of ligand modifications on catalytic activity.
Kinetic Studies: To determine reaction orders, activation parameters, and isotope effects, which provide crucial clues about the rate-determining steps.
Isolation and Characterization of Intermediates: Trapping and structurally characterizing key catalytic intermediates to validate proposed mechanisms.
Translational Research from Laboratory to Industrial Applications
A major overarching challenge is the translation of promising laboratory-scale findings into robust and economically viable industrial applications. This requires a multidisciplinary approach that bridges fundamental chemistry with chemical engineering and materials science.
The Cativa process for acetic acid synthesis is a prime example of a successful industrial application of an iridium catalyst. wikipedia.org However, many other potential applications, such as in fine chemical synthesis, pharmaceuticals, and advanced materials, are yet to be fully realized.
Key steps for facilitating this transition include:
Process Optimization and Scale-Up: Adapting synthetic and catalytic protocols for large-scale production, focusing on safety, efficiency, and cost-effectiveness.
Catalyst Immobilization: Developing methods to immobilize homogeneous iridium catalysts on solid supports to facilitate separation and recycling, thereby reducing costs and environmental impact.
By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of iridium(III) chloride hydrate and its derivatives, paving the way for new technologies that can address pressing societal needs in energy, healthcare, and sustainable manufacturing.
Q & A
Q. What are the critical handling and storage considerations for iridium(III) chloride hydrate in laboratory settings?
Iridium(III) chloride hydrate is hygroscopic and requires storage in a sealed, dry environment at room temperature to prevent moisture absorption, which can alter its reactivity . Safety protocols mandate the use of gloves, protective eyewear, and lab coats due to its skin/eye irritation hazards (Category 1B H314, H318) . Waste should be segregated and disposed of via certified hazardous waste services to mitigate environmental contamination .
Q. How does the solubility of iridium(III) chloride hydrate influence its application in aqueous vs. non-aqueous syntheses?
The compound is soluble in water (623.82 g/L) and hydrochloric acid, making it suitable for aqueous-phase reactions, such as electrocatalyst preparation . In non-polar solvents, its limited solubility necessitates alternative strategies, such as mechanochemical synthesis or ligand exchange, to facilitate reactions .
Q. What are the common synthetic routes for preparing tris-cyclometalated iridium(III) complexes using iridium(III) chloride hydrate?
A traditional two-step method involves reacting iridium(III) chloride hydrate with pyridine-based ligands to form chloride-bridged dimers, followed by silver triflate-mediated ligand exchange. This process requires high-boiling solvents (e.g., ethylene glycol) and inert atmospheres but yields high-purity products .
Advanced Research Questions
Q. How can mechanochemical methods overcome limitations in synthesizing iridium(III) complexes from iridium(III) chloride hydrate?
Ball milling enables solvent-free, rapid synthesis of tris-cyclometalated complexes (e.g., fac-Ir(ppy)₃) in air, reducing reaction times from days to hours. This approach eliminates solvent waste and enhances scalability while maintaining yields comparable to traditional methods . Key parameters include milling frequency, grinding media size, and stoichiometric ratios of reactants.
Q. What role does iridium(III) chloride hydrate play in the electrochemical synthesis of bimetallic nanomaterials, and how is performance optimized?
As a precursor for Ir-Ag nanotubes, the hydrate’s solubility in polar solvents facilitates homogeneous mixing with silver salts during solvothermal synthesis. The resulting nanomaterials exhibit enhanced bifunctional electrocatalytic activity for water splitting, attributed to synergistic electronic effects between Ir and Ag. Characterization via TEM, XRD, and LSV validates structural integrity and catalytic efficiency .
Q. How does the hydration state of iridium(III) chloride impact its reactivity in organometallic syntheses?
The hydrate form provides labile water molecules that aid in ligand substitution reactions. For example, in synthesizing [CpIrCl₂]₂, the hydrated chloride facilitates oxidative addition with CpH under reflux, yielding air-stable dimers. Anhydrous counterparts may require harsher conditions or additional proton sources .
Q. What analytical techniques are critical for characterizing iridium(III) chloride hydrate-derived catalysts, and how are data contradictions resolved?
XPS confirms oxidation states (e.g., Ir³⁺ vs. Ir⁴⁺), while EDX quantifies elemental composition. Discrepancies in solubility or reactivity data (e.g., conflicting reports on decomposition temperatures) are resolved through controlled thermogravimetric analysis (TGA) and reproducibility studies across multiple batches .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
